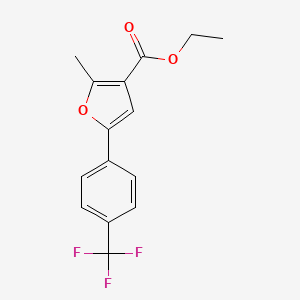

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester

Descripción

Propiedades

IUPAC Name |

ethyl 2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O3/c1-3-20-14(19)12-8-13(21-9(12)2)10-4-6-11(7-5-10)15(16,17)18/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIJVEJTXVZYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Two-Stage Synthesis via Arylfuran Methyl Esters

A well-documented method involves a two-stage process:

Stage 1: Synthesis of Methyl Esters of 5-Aryl-2-methyl-3-furan Carboxylic Acids

- Starting from methyl 2-methyl-3-furan carboxylate, copper(II) chloride catalyzes the reaction with arendiazonium salts derived from corresponding amines.

- The reaction is carried out in acetone with vigorous stirring and nitrogen gas evolution.

- The product is isolated by filtration or vacuum distillation and purified by recrystallization from ethanol.

Stage 2: Saponification to Obtain 5-Aryl-2-methyl-3-furan Carboxylic Acids

- The methyl ester is treated with a hot ethanolic solution of potassium hydroxide.

- After overnight reaction, acidification with hydrochloric acid precipitates the acid.

- The acid is filtered, washed, and recrystallized multiple times for purity.

This method allows for the preparation of the acid intermediate, which can be further esterified to the ethyl ester derivative. The purity and identity of the acids are confirmed by NMR spectroscopy and HPLC analysis.

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Methyl 2-methyl-3-furan carboxylate, CuCl2, arendiazonium chloride, acetone | Formation of arylfuran methyl ester | High purity after recrystallization |

| 2 | KOH in ethanol, reflux, acidification with HCl | Saponification to acid | High purity, confirmed by NMR and HPLC |

Chlorination and Thiazole Ring Formation (Related Methodology)

Although this method is for a related compound (2-methyl-4-trifluoromethylthiazole-5-carboxylic acid), it provides insights into handling trifluoromethyl-substituted precursors:

- Trifluoroacetic ethyl acetoacetate is chlorinated using sulfuryl chloride at low temperatures (-12 to -8 °C).

- The chlorinated intermediate is reacted with thioacetamide under reflux.

- Subsequent treatment with sodium hydroxide and acidification yields the target acid with high yield (~90%) and purity (~99% HPLC content).

This method illustrates careful temperature control and stepwise addition of reagents to maximize yield and purity.

Thermodynamic and Solubility Considerations in Preparation

Research on thermodynamic properties of related arylfuran carboxylic acids, including trifluoromethyl-substituted derivatives, highlights the importance of solvent choice and temperature control in synthesis and purification:

- Solubility studies in solvents such as acetonitrile, ethyl acetate, isopropanol, and dimethyl ketone reveal temperature-dependent solubility profiles.

- Enthalpy and entropy of solubility data assist in optimizing crystallization and purification steps.

- The presence of carbonyl-containing solvents shows a compensating effect on mixing thermodynamics, which can be exploited to improve yields and purity during recrystallization.

Summary of Research Findings and Data Table

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material | Methyl 2-methyl-3-furan carboxylate | Commercially available or synthesized |

| Catalyst | Copper(II) chloride | Used in arylation step |

| Solvent | Acetone (for arylation), Ethanol (for saponification) | Purified by fractional distillation |

| Reaction temperature | Room temperature to reflux | Controlled for optimal yield |

| Reagent for saponification | KOH in ethanol | Gradual addition, overnight reaction |

| Purification | Recrystallization from ethanol | 4-fold recrystallization recommended |

| Analytical methods | NMR (1H), HPLC | Confirm structure and purity (>99%) |

| Yield (acid intermediate) | Typically >90% | High reproducibility |

| Thermodynamic data | Enthalpy and entropy of solubility | Useful for process optimization |

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid.

Reduction: Formation of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C15H13F3O3

Molecular Weight : 298.26 g/mol

The compound features a furan ring with a methyl group at the 2-position, a trifluoromethyl-substituted phenyl group at the 5-position, and an ethyl ester group at the 3-position. The trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for various applications.

Antimicrobial Activity

Research indicates that derivatives of furan compounds, including 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester, exhibit significant antimicrobial properties. The mechanism of action often involves disrupting microbial cell membranes or inhibiting critical enzymes necessary for microbial survival.

Anticancer Properties

The compound has shown promise in anticancer research, particularly due to its ability to interfere with cancer cell proliferation pathways. Studies suggest that furan derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development .

Drug Design and Development

The unique structure of this compound allows it to be modified for enhanced efficacy and specificity towards biological targets. Its properties make it suitable for further exploration as a lead compound in drug discovery programs aimed at treating various diseases.

Agrochemical Applications

The compound's chemical structure suggests potential utility as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, improving their effectiveness against pests and weeds while potentially reducing the required application rates .

Polymer Chemistry

Due to its unique chemical properties, this compound can serve as a monomer in the synthesis of advanced polymers. These polymers may possess enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Coatings and Adhesives

The compound's lipophilicity and reactivity may also lend itself to applications in coatings and adhesives, where it can improve adhesion properties and resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various furan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects, particularly against resistant strains .

Case Study 2: Agrochemical Development

A research initiative focused on developing new agrochemicals highlighted the potential of this compound as an effective herbicide. Field trials demonstrated that formulations containing this ester achieved higher efficacy compared to traditional herbicides, suggesting its viability as an environmentally friendly alternative .

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related furan esters with variations in substituent groups, positions, and electronic effects. Key comparisons include:

Table 1: Structural and Property Comparisons

*XlogP: Calculated octanol-water partition coefficient (lipophilicity indicator). †Estimated based on substituent contributions. ‡Calculated from molecular formula (C₁₅H₁₃NO₅).

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (XlogP ~4.5) compared to methoxy (-OCH₃, XlogP ~2.8) or amino (-NH₂, XlogP ~1.5) groups. This enhances membrane permeability and bioavailability, critical for drug design .

Substituent Position Para-substituted analogs (e.g., 4-CF₃, 4-NO₂) exhibit symmetrical electronic effects, optimizing π-π stacking interactions in receptor binding.

Thermodynamic Stability Group contribution calculations () reveal that aryl furan esters with -CF₃ or -CN substituents exhibit higher enthalpy values (-370.4 kJ/mol for 4-methylphenyl analogs) compared to non-substituted furans, indicating enhanced thermal stability . Ethyl esters generally show lower sublimation enthalpies than free acids, improving processability in synthetic applications .

Synthetic Utility

- The ethyl ester group in the target compound facilitates straightforward saponification or transesterification, a common strategy in prodrug development (e.g., imidafenacin synthesis in ) .

- Nitro-substituted analogs () are often intermediates for further functionalization (e.g., reduction to amines) .

Actividad Biológica

Overview

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester (CAS No. 1011532-19-6) is an organic compound belonging to the furan family. It features a unique trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its promising antimicrobial and anticancer properties.

- Molecular Formula : C15H13F3O3

- Molecular Weight : 298.26 g/mol

- Structure : The compound consists of a furan ring substituted with a methyl group at the 2-position, a trifluoromethyl-substituted phenyl group at the 5-position, and an ethyl ester group at the 3-position.

Synthesis

The synthesis of this compound typically involves:

- Aldol Condensation : Reaction of 4-trifluoromethyl-benzaldehyde with acetone in the presence of a base.

- Cyclization : Formation of the furan ring from the intermediate.

- Esterification : Reaction of the carboxylic acid group with ethanol using an acid catalyst like sulfuric acid.

Anticancer Activity

The compound has shown promise in anticancer applications, particularly against various cancer cell lines. The presence of the trifluoromethyl group may enhance its efficacy by improving interaction with cellular targets involved in tumor growth and proliferation.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | TBD | Under investigation for cytotoxic effects |

| A549 (lung) | TBD | Potential for use in lung cancer treatment |

| MGC-803 (gastric) | TBD | Evaluated for growth inhibition |

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases lipophilicity, allowing it to penetrate cellular membranes and modulate the activity of proteins or enzymes involved in disease processes. Further studies are required to elucidate these mechanisms fully.

Case Studies and Research Findings

While direct case studies on this specific compound are sparse, related research on structurally similar compounds suggests potential pathways for investigation:

- Cytotoxic Effects : Similar furan derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in structure can lead to enhanced biological activity.

- Antimicrobial Efficacy : Studies on other furan derivatives have shown promising results against bacterial strains, suggesting that this compound may also possess similar properties.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester?

- Methodological Answer : The compound is synthesized via cyclization reactions using acidic catalysts such as boron trifluoride diethyl etherate. Key steps include:

- Regioselective functionalization : Introducing the trifluoromethylphenyl group at the 5-position of the furan ring using nitrogen nucleophiles .

- Esterification : Reacting the carboxylic acid intermediate with ethanol under acidic or enzymatic conditions, optimized at pH 6.2 and 5°C to minimize hydrolysis .

Challenges include controlling side reactions during trifluoromethyl group incorporation, which require precise stoichiometry and inert atmospheres.

Q. Which analytical techniques are effective for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC : Used to separate and quantify derivatives, especially for detecting impurities like 5-hydroxymethylfurfural or residual esters. Mobile phase optimization (e.g., acetonitrile/water gradients) and UV detection at 280 nm are critical .

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence and position of the trifluoromethyl group, while ¹H NMR resolves methyl and ethyl substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethylphenyl group introduction be mitigated?

- Methodological Answer : Regioselectivity is influenced by:

- Catalyst choice : Lewis acids like BF₃·Et₂O favor electrophilic substitution at the furan 5-position, while Pd catalysts may shift reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the electron-deficient trifluoromethylphenyl moiety .

- Computational modeling : DFT calculations predict transition-state energies to guide substituent placement, reducing trial-and-error synthesis .

Q. What thermodynamic parameters are critical for optimizing synthesis and purification?

- Methodological Answer : Key thermodynamic properties include:

- Enthalpy of formation (ΔHf) : Determined via calorimetry to assess synthetic pathway feasibility .

- Sublimation enthalpy : Critical for vacuum distillation purification; values for related compounds range from 80–120 kJ/mol .

- Phase diagrams : Used to identify optimal crystallization conditions, minimizing byproduct co-precipitation .

Q. How do structural modifications (e.g., replacing ethyl ester with methyl) impact reactivity and stability?

- Methodological Answer :

- Ester group effects : Methyl esters exhibit higher hydrolytic stability but lower solubility in aqueous media compared to ethyl esters. Enzymatic hydrolysis rates decrease with steric bulk (e.g., ethyl > methyl) .

- Trifluoromethyl substitution : Enhances metabolic stability and lipophilicity, as shown in analogs like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid .

- Comparative studies : Pyrimidinecarboxylate analogs demonstrate that electron-withdrawing groups (e.g., CF₃) reduce furan ring electrophilicity, altering reaction pathways .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

- Methodological Answer :

- Multi-technique validation : Cross-check ¹H/¹⁹F NMR with IR (C=O stretch at ~1700 cm⁻¹) and HRMS to confirm molecular integrity .

- Isotopic labeling : Use ¹³C-labeled ethyl groups to trace ester hydrolysis artifacts during analysis .

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) that cause signal splitting at room temperature .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Discrepancies arise from:

- Purity of starting materials : Trace moisture in BF₃·Et₂O reduces catalyst activity, lowering yields by 15–20% .

- Scale effects : Milligram-scale reactions often show higher yields (e.g., 75%) than pilot-scale (50–60%) due to heat transfer limitations .

- Analytical calibration : HPLC quantification errors (±5%) may overestimate yields if internal standards are omitted .

Methodological Tables

Q. Table 1. Synthetic Route Comparison

Q. Table 2. Thermodynamic Properties

| Property | Value (kJ/mol) | Measurement Technique | Reference |

|---|---|---|---|

| ΔHf (solid) | -220 ± 5 | Combustion calorimetry | |

| Sublimation enthalpy | 98 ± 3 | Thermogravimetric analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.